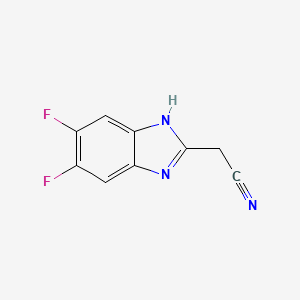

2-(Cyanomethyl)-5,6-difluorobenzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5,6-difluoro-1H-benzimidazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N3/c10-5-3-7-8(4-6(5)11)14-9(13-7)1-2-12/h3-4H,1H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSGOYORNBQVSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Benzimidazole Derivatives in Contemporary Chemical Sciences

The benzimidazole (B57391) scaffold, a bicyclic aromatic system comprising fused benzene (B151609) and imidazole (B134444) rings, represents a "privileged structure" in medicinal chemistry and materials science. chemicalbook.comnih.gov This designation stems from its remarkable ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its steric and electronic properties to achieve desired biological effects. bldpharm.com

Historically, benzimidazole derivatives have been successfully developed into a range of therapeutic agents, demonstrating the profound impact of this heterocyclic system. kau.edu.sachemspider.com Notable examples include anthelmintics like albendazole, proton pump inhibitors such as omeprazole, and antihistamines. kau.edu.sa Beyond medicine, their unique photophysical properties have led to applications in materials science as organic light-emitting diode (OLED) components and fluorescent sensors. The continued exploration of novel benzimidazole derivatives is driven by the quest for compounds with enhanced efficacy, novel mechanisms of action, and improved physicochemical properties. chemspider.comresearchgate.net

Table 1: Prominent Examples of Benzimidazole-Based Drugs

| Drug Name | Therapeutic Class |

| Albendazole | Anthelmintic |

| Mebendazole | Anthelmintic |

| Omeprazole | Proton Pump Inhibitor |

| Lansoprazole | Proton Pump Inhibitor |

| Astemizole | Antihistamine |

An Overview of Fluorinated Benzimidazoles: Synthesis and Theoretical Interest

The introduction of fluorine atoms into organic molecules can dramatically alter their properties. researchgate.net In the context of benzimidazoles, fluorination is a strategic approach to modulate factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netgoogle.com The high electronegativity and small size of fluorine can lead to unique intermolecular interactions and conformational preferences, which are of significant theoretical interest to chemists. nih.gov

The synthesis of fluorinated benzimidazoles typically involves two main strategies. One approach is the use of pre-fluorinated starting materials, such as fluorinated o-phenylenediamines, which are then cyclized to form the benzimidazole (B57391) ring. nih.gov Another method involves the direct fluorination of a pre-formed benzimidazole ring, although this can sometimes be challenging due to issues with regioselectivity and harsh reaction conditions. The development of novel and efficient methods for the synthesis of specifically fluorinated benzimidazoles remains an active area of research. nih.gov

From a theoretical standpoint, the position of fluorine substitution on the benzimidazole ring is crucial. The electron-withdrawing nature of fluorine can significantly impact the pKa of the imidazole (B134444) nitrogen atoms, influencing the compound's ionization state at physiological pH and its ability to participate in hydrogen bonding. nih.gov Computational studies are often employed to predict the effects of fluorination on molecular geometry, electronic distribution, and reactivity, providing valuable insights for the rational design of new derivatives.

The Rationale for Dedicated Research on 2 Cyanomethyl 5,6 Difluorobenzimidazole

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of this compound reveals two primary disconnection points: the bond between the imidazole (B134444) ring and the cyanomethyl group, and the bonds forming the imidazole ring itself. This analysis identifies the key precursors as a 5,6-difluorobenzimidazole (B1296463) core and a reagent to introduce the 2-cyanomethyl moiety, or more directly, 4,5-difluoro-o-phenylenediamine and a two-carbon synthon containing a nitrile group.

Strategies for Constructing the 5,6-Difluorobenzimidazole Core

The construction of the 5,6-difluorobenzimidazole core is pivotal. The most direct approach involves the cyclization of a 1,2-diaminobenzene derivative. The key precursor for this strategy is 4,5-difluoro-o-phenylenediamine . This precursor can be synthesized through several methods, including the reduction of 1,2-difluoro-4,5-dinitrobenzene (B1590526). chemrxiv.org The high reactivity of 1,2-difluoro-4,5-dinitrobenzene allows for nucleophilic aromatic substitution (SNAr) reactions to introduce various functionalities if needed, followed by reduction of the nitro groups to amines. chemrxiv.org

Alternative strategies could involve the fluorination of a pre-formed benzimidazole ring, though this is often challenging due to issues with regioselectivity and the harsh conditions required. Therefore, starting with the appropriately fluorinated benzene (B151609) derivative is generally the preferred method.

Methodologies for Introducing the 2-Cyanomethyl Moiety

The introduction of the 2-cyanomethyl group (-CH₂CN) can be achieved through two main retrosynthetic strategies. The first and most common approach involves the direct condensation of the o-phenylenediamine (B120857) precursor with a reagent that already contains the cyanomethyl functionality. Suitable reagents for this purpose include cyanoacetic acid or its derivatives, such as cyanoacetic acid esters (e.g., ethyl cyanoacetate) or cyanoacetamide . google.com This one-pot cyclocondensation directly forms the desired 2-substituted benzimidazole.

A second, less direct, methodology would involve the functionalization of a pre-formed 5,6-difluorobenzimidazole. This could theoretically proceed by first installing a leaving group (e.g., a halogen) at the 2-position, followed by a nucleophilic substitution with a cyanide source (e.g., sodium cyanide) and a methylene (B1212753) source. However, this multi-step approach is generally less efficient than the direct cyclocondensation method. The reactivity of the cyanomethyl group itself, with its acidic methylene protons, also makes it a versatile handle for further chemical modifications. researchgate.net

Established Synthetic Routes and Reaction Conditions

The established synthetic routes for this compound primarily rely on the condensation of a fluorinated o-phenylenediamine with a suitable C2-synthon.

Cyclocondensation Approaches Involving Fluorinated o-Phenylenediamines

The most direct and widely employed method for the synthesis of 2-(cyanomethyl)benzimidazoles is the cyclocondensation of an o-phenylenediamine with a derivative of cyanoacetic acid. google.comgoogle.com For the target molecule, this involves the reaction of 4,5-difluoro-o-phenylenediamine with a cyanoacetic acid ester, such as ethyl cyanoacetate. google.com

This reaction is typically carried out at elevated temperatures, often between 150 °C and 175 °C, in a high-boiling inert solvent like cumene (B47948) or mesitylene. google.com The reaction proceeds through an initial acylation of one of the amino groups, followed by an intramolecular cyclization and subsequent dehydration to form the imidazole ring. While the reaction can be performed without a catalyst, the use of acidic catalysts can sometimes facilitate the cyclization. google.comgoogle.com However, catalyst-free methods are often preferred to avoid purification issues. google.comgoogle.com The choice of the cyanoacetic acid ester can influence the crystallinity and ease of purification of the final product. google.comgoogle.com

| Reactants | Reagent | Solvent | Temperature (°C) | Catalyst | Outcome |

| o-phenylenediamine | Ethyl cyanoacetate | None | 120 | None | 2-(Cyanomethyl)benzimidazole |

| Substituted o-phenylenediamine | Cyanoacetic acid ester | Cumene/Mesitylene | 150-175 | None | Good yield and high purity of 2-(cyanomethyl)benzimidazole |

| o-phenylenediamine | Cyanoacetamide | High Temperature | - | - | N-substituted 2-(cyanomethyl)benzimidazoles in moderate yields |

Multi-Step Synthesis from Pre-functionalized Aromatic Precursors

While less common for this specific target, multi-step synthetic routes offer versatility for creating a library of substituted benzimidazoles. daneshyari.comacs.org A potential multi-step synthesis could begin with a pre-functionalized difluorobenzene derivative. For instance, starting from 1,2-difluoro-4,5-dinitrobenzene, one nitro group could be selectively reduced to an amine. This mono-amino intermediate could then be reacted with a reagent to introduce the cyanomethyl precursor, followed by the reduction of the second nitro group and subsequent cyclization.

Another multi-step approach involves the initial formation of the 5,6-difluorobenzimidazole core, for example, by reacting 4,5-difluoro-o-phenylenediamine with formic acid to yield 5,6-difluorobenzimidazole. The subsequent introduction of the cyanomethyl group at the 2-position would then be required. This could be attempted through radical reactions or by metallation of the 2-position followed by reaction with a suitable electrophile like chloroacetonitrile. However, these methods can suffer from poor yields and lack of selectivity, making the one-pot cyclocondensation the more favorable route.

Advanced Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly processes. For the synthesis of this compound, several advanced techniques and green chemistry principles can be applied.

Microwave-assisted synthesis has been shown to accelerate the synthesis of 2-substituted benzimidazoles, often leading to shorter reaction times and improved yields compared to conventional heating. researchgate.net The application of microwave irradiation to the cyclocondensation of 4,5-difluoro-o-phenylenediamine with a cyanoacetic acid derivative could offer a more energy-efficient route.

Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of benzimidazoles, including this compound, can be significantly improved by the use of catalysts. These catalysts enhance the reaction rate, improve yield, and can be tailored for increased selectivity under milder conditions. A range of catalytic systems have been explored for the synthesis of benzimidazole derivatives, which are applicable to the target compound.

One effective class of catalysts are Lewis acids. For instance, Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) has been shown to be a potent catalyst in the synthesis of 1,2-disubstituted benzimidazoles. beilstein-journals.org The Lewis acidic nature of the metal ion activates the carbonyl group of the cyanoacetic acid derivative, facilitating the nucleophilic attack by the amino groups of 4,5-difluoro-1,2-phenylenediamine.

Heterogeneous catalysts are also of great interest due to their ease of separation and reusability. Supported metal nanoparticles, such as gold nanoparticles on a titanium dioxide support (Au/TiO₂), have demonstrated high catalytic activity for the synthesis of 2-aryl and 2-alkyl substituted benzimidazoles from aldehydes and o-phenylenediamines under ambient conditions. mdpi.com Another example is the use of engineered magnesium oxide on dendritic fibrous nanosilica (MgO@DFNS) as a heterogeneous catalyst for the synthesis of benzimidazole derivatives at ambient temperature. rsc.org Immobilized cobalt oxide nanoparticles on an alumina/silica support have also been successfully employed for the solvent-free oxidative coupling synthesis of 2-substituted benzimidazoles. epa.gov

Furthermore, chitosan-copper(II) complexes, derived from natural sources like shrimp shells, have been utilized as an efficient and eco-friendly catalyst for the synthesis of benzimidazole derivatives under solvent-free conditions. researchgate.net The following table summarizes various catalytic systems applicable to the synthesis of benzimidazole derivatives.

| Catalyst System | Reactants | Key Advantages |

| Erbium(III) trifluoromethanesulfonate | o-phenylenediamine, Aldehyde | High efficiency, short reaction times, particularly with microwave irradiation |

| Gold nanoparticles on TiO₂ | o-phenylenediamine, Aldehyde | High selectivity, ambient reaction conditions, heterogeneous nature |

| MgO@DFNS | o-phenylenediamine, Aldehyde | High yield, ambient temperature, heterogeneous and reusable catalyst |

| Chitosan-copper(II) complex | o-phenylenediamine, Aldehyde | Eco-friendly, solvent-free conditions, reusable catalyst |

| Immobilized Cobalt Oxide Nanoparticles | o-phenylenediamines, Benzyl alcohols/amines | Solvent-free, avoids hazardous oxidants, reusable catalyst |

Solvent-Free or Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free or environmentally benign synthetic methods for benzimidazoles. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. Microwave irradiation can dramatically reduce reaction times and improve yields, often without the need for a solvent. nih.gov

The reaction of o-phenylenediamines with ethoxymethylene cyanoacetate, a derivative of cyanoacetic acid, has been shown to proceed efficiently under microwave irradiation. arkat-usa.org In some cases, the reaction can be completed in a matter of minutes, leading to the quantitative formation of the desired product. arkat-usa.org The use of microwave irradiation in conjunction with a catalyst, such as Er(OTf)₃, can further enhance the reaction efficiency, allowing for the rapid synthesis of benzimidazole derivatives in excellent yields under solvent-free conditions. nih.gov

Solvent-free synthesis of 2-cyanomethyl-benzimidazole can also be achieved by heating a mixture of o-phenylenediamine and a cyanoacetic acid derivative at elevated temperatures (130-150°C), completely avoiding the use of solvents. chemmethod.com This approach not only simplifies the work-up procedure but also minimizes the generation of chemical waste. The table below illustrates the comparison between conventional heating and microwave-assisted synthesis for benzimidazole formation.

| Method | Solvent | Reaction Time | Yield | Environmental Impact |

| Conventional Heating | High-boiling | Several hours | Good | Higher |

| Microwave Irradiation | Solvent-free | Minutes | Excellent | Lower |

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of this compound, it is crucial to optimize various reaction parameters. These include temperature, pressure, reaction time, stoichiometry of reactants, and catalyst loading.

Temperature, Pressure, and Reaction Time Effects

Pressure: For the condensation reaction to form the benzimidazole ring, pressure is not typically a critical parameter and the reaction is generally carried out at atmospheric pressure. The available literature on the synthesis of 2-(cyanomethyl)benzimidazoles and related compounds does not indicate that the use of high pressure is necessary or beneficial for improving the reaction yield.

Reaction Time: The optimal reaction time is inversely related to the reaction temperature and the efficiency of the catalytic system used. In conventional heating methods without a catalyst, the reaction may require several hours to reach completion. google.com However, with the use of microwave irradiation, the reaction time can be drastically reduced to a few minutes. nih.gov Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the point of maximum product formation and to avoid the degradation of the product with prolonged reaction times at high temperatures.

The following table illustrates the interplay between temperature and reaction time on the yield of a generic benzimidazole synthesis.

| Temperature (°C) | Reaction Time (min) | Catalyst | Yield (%) |

| 60 | 120 | Er(OTf)₃ | ~60 |

| 100 | 120 | Er(OTf)₃ | ~90 |

| 60 (Microwave) | 5 | Er(OTf)₃ | >95 |

Role of Stoichiometry and Catalyst Loading

Stoichiometry: The stoichiometry of the reactants, namely 4,5-difluoro-1,2-phenylenediamine and the cyanoacetic acid derivative (e.g., ethyl cyanoacetate), is a key factor in achieving high yields. Typically, an equimolar ratio of the two reactants is employed. researchgate.net Using a significant excess of one reactant can lead to purification challenges and may not necessarily improve the yield of the desired product.

Catalyst Loading: When a catalyst is used, its loading needs to be optimized to ensure maximum efficiency without being wasteful. The optimal catalyst loading is dependent on the specific catalytic system. For instance, in the synthesis of 2-phenyl benzimidazole, the amount of catalyst was varied to find the optimal concentration that gives the highest yield in the shortest time. nih.gov Similarly, studies on other catalytic systems for benzimidazole synthesis have shown that there is an optimal catalyst loading, beyond which no significant improvement in yield is observed. researchgate.net For example, in a study using a heterogeneous catalyst for benzimidazole synthesis, different amounts of the catalyst were tested, and it was found that a specific loading provided the best results in terms of yield and reaction time. The reusability of heterogeneous catalysts is also an important consideration, with studies showing that some catalysts can be reused for multiple cycles without a significant loss of activity. mdpi.com

The table below shows a hypothetical optimization of catalyst loading for a generic benzimidazole synthesis.

| Entry | Catalyst Loading (mol%) | Yield (%) |

| 1 | 0.5 | 75 |

| 2 | 1.0 | 92 |

| 3 | 1.5 | 93 |

| 4 | 2.0 | 93 |

This data suggests that a catalyst loading of 1.0 mol% is optimal for this particular reaction, as increasing it further does not lead to a significant increase in the product yield.

Reactivity Profile of the Benzimidazole Heterocycle

The benzimidazole core, a fusion of benzene and imidazole, exhibits a rich and complex reactivity profile. The electronic properties of both the benzene and imidazole rings are mutually influential, and further modulated by the presence of the difluoro and cyanomethyl substituents.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene portion of the benzimidazole nucleus is susceptible to electrophilic aromatic substitution (EAS). However, the reactivity and orientation of incoming electrophiles are controlled by the directing effects of the fused imidazole ring and the two fluorine substituents. The available positions for substitution on the benzene ring are C4 and C7.

The fused imidazole ring generally directs electrophiles to the C4 and C7 positions. The fluorine atoms at C5 and C6 exert a significant influence. Fluorine is an ortho-, para-directing group due to its ability to donate lone-pair electrons through resonance, but it is also strongly deactivating due to its high electronegativity and powerful inductive electron withdrawal. researchgate.net In the case of 5,6-difluorobenzimidazole, the fluorine atoms deactivate the entire benzene ring towards electrophilic attack. researchgate.net The substitution will preferentially occur at the C4 and C7 positions, which are ortho to a fluorine atom and also activated by the imidazole ring. The precise outcome of an EAS reaction would depend on the specific electrophile and reaction conditions.

| Position | Influence of Imidazole Ring | Influence of Fluoro Substituents | Predicted Reactivity |

| C4 | Activating | Deactivating (Inductive), Ortho-directing (Resonance) | Possible site for substitution, but deactivated |

| C7 | Activating | Deactivating (Inductive), Ortho-directing (Resonance) | Possible site for substitution, but deactivated |

Nucleophilic Attack and Addition Pathways to the Imidazole Ring

The imidazole portion of the molecule contains both nucleophilic and electrophilic centers. The nitrogen at position 1 (N1, pyrrole-type) is π-excessive, while the nitrogen at position 3 (N3, pyridine-type) is π-deficient. chemicalbook.com The C2 carbon, situated between the two nitrogen atoms, is electron-deficient and thus the primary site for nucleophilic attack, particularly if a leaving group is present. ijdrt.com While the parent compound does not have a leaving group at C2, this position's electrophilicity is crucial in its synthesis, which often involves the nucleophilic attack of a diamine onto a carboxylic acid derivative. rsc.org

Furthermore, the benzimidazole system itself can act as a nucleophile. The pyridine-like N3 atom can readily attack electrophiles, and the N1 anion, formed upon deprotonation, is a potent nucleophile. chemicalbook.comijdrt.com

Tautomerism and Acido-Basic Properties of the Benzimidazole Nitrogen Atoms

Benzimidazoles unsubstituted on a nitrogen atom exhibit annular tautomerism, which involves the migration of the proton between the N1 and N3 positions. beilstein-journals.orgnih.gov For this compound, this results in a dynamic equilibrium between two identical structures. This rapid proton transfer means that in solution, the C4/C7 and C5/C6 pairs become chemically equivalent on the NMR timescale. beilstein-journals.org

The acido-basic properties are a defining feature of benzimidazoles. The pyridine-like nitrogen (N3) is basic and can be protonated by acids to form benzimidazolium salts. chemicalbook.com Conversely, the pyrrole-like N-H proton is weakly acidic and can be removed by a strong base. chemicalbook.com The presence of two electron-withdrawing fluorine atoms on the benzene ring decreases the basicity of the N3 atom and increases the acidity of the N-H proton compared to the non-fluorinated analogue.

| Property | Description | Influence of 5,6-Difluoro Substitution |

| Annular Tautomerism | Migration of the N-H proton between N1 and N3. encyclopedia.pub | Establishes a dynamic equilibrium between two equivalent tautomeric forms. |

| Basicity | The pyridine-like N3 atom accepts a proton. | Basicity is reduced due to the electron-withdrawing inductive effect of the fluorine atoms. |

| Acidity | The pyrrole-like N1-H proton can be abstracted by a base. | Acidity is increased due to inductive stabilization of the resulting anion by the fluorine atoms. |

Transformations Involving the 2-Cyanomethyl Functionality

The 2-cyanomethyl group (-CH₂CN) is a highly versatile functional handle that imparts significant reactivity to the molecule. It contains two key reactive sites: the nitrile group and the α-carbon.

Nitrile Group Reactions: Hydrolysis, Reduction, and Cycloadditions

The cyano (nitrile) group can undergo a variety of chemical transformations. These reactions allow for the conversion of the cyanomethyl group into other important functionalities.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields a carboxamide, while complete hydrolysis leads to the corresponding carboxylic acid, 2-(benzimidazol-2-yl)acetic acid.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction produces 2-(2-aminoethyl)-5,6-difluorobenzimidazole, a valuable building block for further elaboration.

Cycloadditions: The nitrile group can participate in cycloaddition reactions with various reagents. For example, reaction with azides can yield tetrazole derivatives, while reaction with other 1,3-dipoles can be used to construct other heterocyclic rings.

α-Carbon Reactivity and Deprotonation for Further Functionalization

The methylene (-CH₂-) protons of the cyanomethyl group are significantly acidic. This increased acidity is due to the electron-withdrawing effects of both the adjacent nitrile group and the benzimidazole ring, which can stabilize the resulting carbanion through resonance. Deprotonation with a suitable base (e.g., sodium hydride, alkoxides) generates a potent nucleophile that can be used in a wide array of carbon-carbon bond-forming reactions. acs.org

This reactivity makes the α-carbon a key site for derivatization:

Knoevenagel Condensation: The active methylene group can condense with aldehydes and ketones to form α,β-unsaturated compounds.

Michael Addition: The carbanion can act as a nucleophile in Michael additions to α,β-unsaturated systems.

Alkylation and Acylation: The nucleophilic α-carbon can be readily alkylated with alkyl halides or acylated with acyl chlorides or anhydrides, allowing for the introduction of diverse substituents at this position.

Mannich-type Reactions: Asymmetric Mannich-type reactions using the N-protected derivative have been developed, allowing for the stereoselective synthesis of complex molecules with vicinal stereocenters. acs.orgacs.org

Selective Functionalization at the Fluorine Centers

The presence of two fluorine atoms on the benzene ring of the benzimidazole core in this compound opens up avenues for selective functionalization through nucleophilic aromatic substitution and directed metalation strategies.

Nucleophilic Aromatic Substitution of Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings. nih.govnih.gov The fluorine atoms in this compound are activated towards SNAr by the electron-withdrawing nature of the fused imidazole ring and the additional fluorine atom. This activation facilitates the displacement of a fluoride (B91410) ion by a variety of nucleophiles.

The general mechanism for SNAr involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent departure of the leaving group, in this case, the fluoride ion, restores the aromaticity of the ring. The rate and regioselectivity of the substitution are influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Common nucleophiles employed in SNAr reactions on fluoroarenes include alkoxides, thiolates, and amines. For instance, the reaction of polyfluoroarenes with phenothiazine (B1677639) in the presence of a mild base has been shown to proceed efficiently, affording highly functionalized derivatives. mdpi.com While specific studies on this compound are not extensively documented, the principles of SNAr on other fluoroaromatic compounds provide a strong basis for predicting its reactivity.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Potential Product |

| Methoxide (CH₃O⁻) | 2-(Cyanomethyl)-5-fluoro-6-methoxybenzimidazole |

| Thiophenol (C₆H₅S⁻) | 2-(Cyanomethyl)-5-fluoro-6-(phenylthio)benzimidazole |

| Piperidine (C₅H₁₀NH) | 2-(Cyanomethyl)-5-fluoro-6-(piperidin-1-yl)benzimidazole |

This table presents hypothetical products based on established SNAr reactivity of fluoroarenes.

Directed Metalation Strategies for Regioselective Substitution

Directed metalation (also known as directed ortho-metalation or DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.gov This strategy relies on the use of a directing group to position a metalating agent (typically an organolithium reagent) at an adjacent ortho position, leading to deprotonation and the formation of an organometallic intermediate. This intermediate can then be quenched with a wide range of electrophiles to introduce a new substituent with high regiocontrol.

For this compound, the imidazole nitrogen atoms, particularly after N-protection, could potentially act as directing groups. However, the acidity of the C-H protons on the benzene ring is also influenced by the electron-withdrawing fluorine atoms. A well-chosen directing group and metalating agent could allow for the selective deprotonation at the C4 or C7 position, followed by reaction with an electrophile. This approach would provide a complementary method to SNAr for the introduction of substituents at specific positions on the benzimidazole core. nih.gov

Synthesis of Structural Analogues and Hybrid Molecules

The synthesis of structural analogues and hybrid molecules of this compound allows for the systematic investigation of structure-activity relationships and the development of compounds with tailored properties.

Modification of the Cyanomethyl Side Chain for Structure-Property Correlation

The cyanomethyl group at the 2-position of the benzimidazole ring is a versatile handle for further chemical modifications. The active methylene protons of the cyanomethyl group can be deprotonated with a suitable base to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

For example, asymmetric Mannich-type reactions of N-protected 2-(cyanomethyl)benzimidazoles with N-benzoyl imines have been developed using a chiral phosphoric acid catalyst. nih.gov This reaction allows for the stereoselective introduction of a substituted amino group at the carbon adjacent to the cyano group, leading to the formation of products with vicinal trisubstituted carbon stereogenic centers. nih.gov Such modifications can significantly impact the biological activity and physicochemical properties of the parent molecule.

Furthermore, the nitrile functionality itself can be transformed into other functional groups. For instance, nitriles can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines, providing access to a wide array of derivatives with diverse properties. nih.gov

Table 2: Potential Modifications of the Cyanomethyl Side Chain

| Reaction Type | Reagents | Potential Product Functional Group |

| Mannich Reaction | Aldehyde, Amine | β-Amino nitrile |

| Hydrolysis (acidic or basic) | H₂O, H⁺ or OH⁻ | Carboxylic acid, Amide |

| Reduction | LiAlH₄ or H₂, Catalyst | Primary amine |

This table outlines potential transformations of the cyanomethyl group based on known chemical reactions of nitriles and active methylene compounds.

Introduction of Diverse Substituents on the Benzimidazole Core

The introduction of a variety of substituents onto the benzimidazole core can be achieved through several synthetic strategies. One common method involves the condensation of a substituted o-phenylenediamine with a derivative of cyanoacetic acid. google.com By starting with a 4,5-difluoro-1,2-phenylenediamine and reacting it with a cyanoacetic acid ester, this compound can be synthesized. google.com By using differently substituted o-phenylenediamines, a library of analogues with various substituents on the benzene ring can be generated.

In addition to building the benzimidazole ring from substituted precursors, direct functionalization of the pre-formed benzimidazole core is also a viable strategy. As discussed in the previous sections, nucleophilic aromatic substitution of the fluorine atoms and directed metalation offer pathways to introduce substituents at specific positions on the benzene portion of the molecule. The imidazole nitrogen can also be alkylated or acylated to further diversify the structure.

The synthesis of 2-substituted derivatives of 5,6-dihydroxy-1H-benzimidazole has been demonstrated by choosing a desirable carboxylic acid for the condensation reaction with the corresponding o-phenylenediamine. rsc.org A similar approach could be employed for the synthesis of this compound analogues with different substituents at the 2-position.

Spectroscopic and Structural Characterization of 2 Cyanomethyl 5,6 Difluorobenzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of various nuclei, primarily ¹H, ¹³C, and ¹⁹F.

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For 2-(Cyanomethyl)-5,6-difluorobenzimidazole, three distinct proton signals are anticipated: the N-H proton of the imidazole (B134444) ring, the two aromatic protons (H-4 and H-7), and the two protons of the methylene (B1212753) (-CH₂-) group.

N-H Proton: This proton typically appears as a broad singlet in a downfield region (δ 12.0-13.0 ppm) due to its acidic nature and rapid exchange.

Aromatic Protons (H-4, H-7): The protons at positions 4 and 7 are chemically equivalent due to the symmetry of the 5,6-difluoro substitution. Their signal is expected to appear as a triplet or a complex multiplet due to coupling with the adjacent ¹⁹F nuclei. The electron-withdrawing nature of the fluorine atoms would shift this signal downfield compared to unsubstituted benzimidazole (B57391), likely in the range of δ 7.5-7.8 ppm.

Methylene Protons (-CH₂-): The two protons of the cyanomethyl group are expected to produce a sharp singlet, as they lack adjacent protons to couple with. This signal is typically observed in the range of δ 4.0-4.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data is predicted based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | ~12.5 | Broad Singlet |

| H-4, H-7 | ~7.6 | Triplet / Multiplet |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted spectrum for this compound would show seven distinct signals corresponding to the nine carbon atoms, with C-5/C-6 and C-4a/C-7a being chemically equivalent pairs.

C-2: The carbon atom of the imidazole ring attached to the cyanomethyl group is expected to resonate at approximately δ 145-150 ppm.

C-4a, C-7a: These quaternary carbons, which form the bridge between the benzene (B151609) and imidazole rings, are predicted to appear in the range of δ 130-135 ppm.

C-5, C-6: These carbons are directly bonded to fluorine atoms, which causes a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF). Their signals are expected as a doublet around δ 147-152 ppm.

C-4, C-7: These aromatic carbons are anticipated to resonate around δ 100-105 ppm.

Methylene Carbon (-CH₂-): The carbon of the methylene group is expected in the upfield region, around δ 15-20 ppm.

Nitrile Carbon (-C≡N): The nitrile carbon typically appears in the range of δ 115-120 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data is predicted based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂- | ~18 |

| C-4, C-7 | ~103 |

| -C≡N | ~117 |

| C-4a, C-7a | ~132 |

| C-2 | ~148 |

¹⁹F NMR is highly specific for confirming the presence and environment of fluorine atoms. In this molecule, the two fluorine atoms at the C-5 and C-6 positions are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift would be influenced by the electronic environment of the benzimidazole ring system. This signal would likely appear as a multiplet due to coupling with the aromatic protons H-4 and H-7.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, no significant cross-peaks are expected, as the aromatic and methylene protons are isolated systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. sdsu.edu Expected correlations would be observed between the H-4/H-7 protons and the C-4/C-7 carbons, as well as between the methylene protons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) couplings between protons and carbons, which is vital for connecting the different parts of the molecule. sdsu.edu Key expected correlations include:

The methylene protons (-CH₂-) showing correlations to the C-2 and the nitrile (-C≡N) carbons.

The aromatic protons (H-4, H-7) showing correlations to adjacent and bridged carbons (e.g., C-5, C-6, C-4a, C-7a).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. cardiff.ac.uk These two techniques are often complementary. cardiff.ac.ukresearchgate.net

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the benzimidazole core, the cyanomethyl group, and the carbon-fluorine bonds.

N-H Stretch: A broad absorption band is expected in the IR spectrum between 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration, which is often broadened due to hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. mdpi.com The aliphatic C-H stretch of the methylene group would be observed just below 3000 cm⁻¹.

C≡N Stretch: The nitrile group has a very characteristic and strong, sharp absorption in the IR spectrum, typically found in the 2240-2260 cm⁻¹ range. This band is often weak in the Raman spectrum.

C=N and C=C Stretches: The stretching vibrations of the imidazole and benzene rings (C=N and C=C bonds) produce a series of bands in the 1400-1650 cm⁻¹ region. researchgate.net

C-F Stretch: The carbon-fluorine stretching vibrations give rise to strong absorption bands in the IR spectrum, typically in the fingerprint region of 1100-1250 cm⁻¹. These bands are a key indicator of the fluorination of the aromatic ring.

Table 3: Predicted Characteristic Vibrational Frequencies Note: Data is predicted based on analogous structures.

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | IR | ~3300 | Broad, Medium |

| Aromatic C-H Stretch | IR, Raman | ~3050 | Medium-Weak |

| Aliphatic C-H Stretch | IR, Raman | ~2950 | Medium-Weak |

| C≡N Stretch | IR | ~2250 | Strong, Sharp |

| C=N / C=C Stretches | IR, Raman | 1400-1650 | Medium-Strong |

Analysis of Benzimidazole Ring Vibrations

The vibrational spectrum of the benzimidazole ring system provides a rich source of information for structural elucidation. In this compound, the characteristic vibrations of the fused bicyclic system are influenced by the electron-withdrawing effects of the fluorine atoms and the cyanomethyl substituent.

Key vibrational modes anticipated for the benzimidazole ring include:

N-H Stretching: In the solid state, the N-H stretching vibration is typically observed as a broad band in the infrared (IR) spectrum, usually in the region of 3200-2800 cm⁻¹, due to intermolecular hydrogen bonding.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole and benzene rings, respectively, are expected to appear in the 1650-1400 cm⁻¹ region. The precise frequencies of these bands would be sensitive to the substitution pattern.

Ring Breathing Vibrations: The collective in-plane vibrations of the entire benzimidazole ring system, often referred to as "ring breathing" modes, give rise to characteristic absorptions that can be used for identification.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds are expected in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The pattern of these bands can often provide information about the substitution on the benzene ring.

C-F Stretching and Bending: The vibrations involving the carbon-fluorine bonds are anticipated to be strong. The C-F stretching vibrations typically occur in the 1250-1000 cm⁻¹ range.

Interactive Data Table: Expected Benzimidazole Ring Vibrations

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200-2800 | Broad, Medium-Strong |

| C=N Stretch | 1650-1590 | Medium-Strong |

| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-H Bending (in-plane) | 1300-1000 | Medium |

| C-H Bending (out-of-plane) | 900-650 | Medium-Strong |

| C-F Stretch | 1250-1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the chemical formula, C₉H₅F₂N₃. The exact mass of this compound is 193.0451. An experimentally determined mass that is very close to this theoretical value would provide strong evidence for the identity of the compound.

Interactive Data Table: HRMS Data

| Ion | Theoretical m/z | Measured m/z | Difference (ppm) | Elemental Composition |

| [M+H]⁺ | 194.0529 | - | - | C₉H₆F₂N₃ |

| [M]⁺ | 193.0451 | - | - | C₉H₅F₂N₃ |

Interpretation of Fragmentation Pathways for Structural Confirmation

In the mass spectrometer, the molecular ion of this compound would undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions provides a fingerprint that can be used to confirm the molecular structure.

Expected fragmentation pathways would likely involve:

Loss of the Cyanomethyl Group: Cleavage of the bond between the benzimidazole ring and the cyanomethyl group would be a probable fragmentation pathway.

Loss of HCN: A common fragmentation pathway for nitrile-containing compounds is the loss of a neutral hydrogen cyanide molecule.

Fragmentation of the Benzimidazole Ring: At higher energies, the stable benzimidazole ring system itself can fragment, leading to a complex pattern of lower mass ions.

The analysis of these fragmentation patterns would allow for the piece-by-piece confirmation of the different structural components of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Molecular Conformation and Bond Parameters

A single crystal X-ray diffraction study would reveal the precise spatial arrangement of all atoms in the molecule. Key findings would include:

Planarity of the Benzimidazole Ring: The extent to which the fused ring system is planar would be determined.

Conformation of the Cyanomethyl Group: The orientation of the cyanomethyl group relative to the plane of the benzimidazole ring would be established.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-F, C-H) and bond angles would be obtained. These experimental values can be compared with theoretical calculations to understand the electronic effects of the substituents.

Interactive Data Table: Key Bond Parameters (Hypothetical)

| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |

| C-F | 1.33 - 1.36 | C-C-F | 118 - 122 |

| C=N | 1.30 - 1.38 | C-N-C | 105 - 110 (in imidazole ring) |

| C-C (aromatic) | 1.38 - 1.41 | C-C-C (in benzene ring) | 118 - 122 |

| C-CH₂CN | 1.48 - 1.52 | N-C-CH₂ | 120 - 125 |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way in which individual molecules of this compound pack together in the crystal lattice is determined by intermolecular forces. X-ray crystallography would elucidate these interactions, which could include:

Hydrogen Bonding: The N-H group of the imidazole ring is a hydrogen bond donor, and the nitrogen atoms of the imidazole and nitrile groups can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded chains or networks in the crystal structure.

π-π Stacking: The planar aromatic benzimidazole rings could stack on top of each other, an interaction that is common in aromatic compounds.

Halogen Bonding: Although less common for fluorine, the possibility of weak C-F···N or C-F···π interactions could be investigated.

Understanding these packing motifs is important as they can influence the physical properties of the compound, such as its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Solvatochromic Effects on Electronic Spectra:An investigation into solvatochromic effects necessitates measuring the UV-Vis absorption spectra of the compound in a variety of solvents with differing polarities. The resulting shifts in the absorption maxima (either bathochromic or hypsochromic) would indicate the nature of the electronic transitions and the change in the molecule's dipole moment upon excitation. The absence of such a study in the available literature makes it impossible to discuss the solvatochromic behavior of this compound.

While general principles of UV-Vis spectroscopy and solvatochromism in benzimidazole derivatives are established, applying these concepts specifically to this compound without direct experimental or computational evidence would be speculative and would not meet the required standard of a scientifically accurate and detailed research article. Further empirical research is needed to characterize the photophysical properties of this particular compound.

Computational and Theoretical Investigations of 2 Cyanomethyl 5,6 Difluorobenzimidazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 2-(cyanomethyl)-5,6-difluorobenzimidazole. These calculations offer a detailed picture of the molecule's electronic and structural characteristics.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity.

For this compound, the HOMO is predominantly localized on the benzimidazole (B57391) ring, which is electron-rich. In contrast, the LUMO is mainly distributed over the cyanomethyl group, which acts as an electron-withdrawing moiety. This distribution indicates that the benzimidazole ring is the likely site for electrophilic attack, while the cyanomethyl group is susceptible to nucleophilic attack. The presence of fluorine atoms on the benzene (B151609) ring influences the energy levels of these orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.31 |

Note: These values are representative and obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Electrostatic Potential Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. aimspress.com The MEP map for this compound reveals regions of negative potential, shown in red, which are associated with the electronegative nitrogen atoms of the imidazole (B134444) ring and the cyanomethyl group. These areas are prone to electrophilic attack. Conversely, regions of positive potential, depicted in blue, are found around the hydrogen atoms and are susceptible to nucleophilic attack. The fluorine atoms also contribute to the electronegative potential on the benzene ring.

Molecular Geometry Optimization and Conformer Analysis

The geometry of this compound has been optimized using computational methods to determine its most stable three-dimensional structure. These calculations provide precise information about bond lengths, bond angles, and dihedral angles. The benzimidazole ring system is largely planar. The cyanomethyl group attached to the C2 position of the imidazole ring exhibits some rotational freedom. Conformational analysis has been performed to identify the different spatial arrangements (conformers) of the cyanomethyl group relative to the benzimidazole ring and to determine their relative energies. mdpi.comrsc.org

Table 2: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | 1.37 | N1-C2-N3 | 110.5 |

| C2-C8 | 1.48 | C2-N3-C4 | 106.2 |

| C8-C9 | 1.47 | C2-C8-C9 | 112.1 |

| C9-N10 | 1.16 | C8-C9-N10 | 178.9 |

| C5-F | 1.35 | C4-C5-F | 119.8 |

| C6-F | 1.35 | C7-C6-F | 119.9 |

Note: The atom numbering follows standard chemical conventions.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are also employed to predict the spectroscopic properties of this compound, which can be compared with experimental data for validation.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated to aid in the structural elucidation of the molecule.

IR Spectroscopy: The vibrational frequencies from IR spectroscopy can be computed to identify the characteristic functional groups present in the molecule. For instance, a strong absorption band is predicted for the C≡N stretching vibration of the cyanomethyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insights into the molecule's electronic structure. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing information about its flexibility and the equilibria between different forms. nih.govnih.gov

Investigation of Conformational Flexibility and Tautomeric Equilibria

MD simulations can be used to explore the conformational landscape of the cyanomethyl group, revealing its preferred orientations and the energy barriers between different conformers. Furthermore, benzimidazole derivatives are known to exhibit tautomerism, where a proton can migrate between the two nitrogen atoms of the imidazole ring. semanticscholar.org MD simulations can help in understanding the dynamics of this process and the relative stabilities of the different tautomers. The presence of the difluoro substitution on the benzene ring can influence the equilibrium between these tautomeric forms.

Solvation Dynamics and Solvent Interaction Profiles

The solvation dynamics of this compound are governed by its distinct structural features, including the aromatic benzimidazole core, the electron-withdrawing difluoro substitution, and the polar cyanomethyl group. Computational models are essential to predict its behavior in various solvent environments, which is critical for understanding its reactivity, stability, and potential applications.

The benzimidazole ring itself is amphiprotic, possessing both a hydrogen bond donor (the N-H group of the imidazole) and hydrogen bond acceptors (the nitrogen atoms). The cyanomethyl group adds a further polar, hydrogen bond accepting site. The introduction of two fluorine atoms on the benzene ring significantly alters the electronic properties and lipophilicity of the molecule. Fluorine substitution is known to increase lipophilicity, which could enhance solubility in nonpolar solvents. rsc.orgrsc.orgresearchgate.net

The interaction profile of this compound is expected to vary significantly with solvent polarity and proticity:

In polar protic solvents (e.g., water, ethanol): Strong hydrogen bonding interactions are anticipated. The N-H group will act as a hydrogen bond donor, while the imidazole nitrogen, the nitrile nitrogen, and to a lesser extent, the fluorine atoms will act as hydrogen bond acceptors.

In polar aprotic solvents (e.g., DMSO, acetone): The compound will primarily interact through dipole-dipole forces. The solvent will act as a hydrogen bond acceptor for the N-H group.

In nonpolar solvents (e.g., hexane, toluene): Weaker van der Waals forces and dispersion interactions will dominate. The increased lipophilicity due to the difluoro substitution may lead to favorable solubility in these environments.

A summary of the anticipated solvent interaction profiles is presented in the table below.

| Solvent Type | Primary Interaction Forces | Expected Solubility | Key Molecular Interactions |

| Polar Protic (e.g., Water) | Hydrogen Bonding, Dipole-Dipole | Moderate | N-H (donor) with solvent oxygen; Imidazole N, Nitrile N, Fluorine atoms (acceptors) with solvent hydrogens. |

| Polar Aprotic (e.g., DMSO) | Dipole-Dipole | Good | N-H (donor) with solvent oxygen; Dipole interactions with the polar groups. |

| Nonpolar (e.g., Toluene) | Van der Waals / Dispersion | Moderate to Good | π-π stacking with aromatic solvents; induced dipole interactions. |

Theoretical Approaches to Structure-Property Relationships

Understanding the relationship between the molecular structure of this compound and its physicochemical properties is fundamental for predicting its behavior and guiding the design of new derivatives with desired characteristics. Theoretical and computational approaches, such as Quantitative Structure-Property Relationship (QSPR) modeling and in silico screening, provide powerful tools to elucidate these relationships.

Quantitative Structure-Property Relationship (QSPR) Model Development

QSPR modeling is a computational methodology used to build mathematical models that correlate the structural features of a molecule with its properties. researchgate.nettandfonline.comakjournals.comnih.gov The development of a robust QSPR model for this compound would enable the rapid prediction of various properties without the need for extensive experimental measurements.

The process of developing a QSPR model involves several key steps:

Data Set Preparation: A dataset of molecules with known experimental values for a specific property (e.g., solubility, melting point, chromatographic retention time) is compiled.

Molecular Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated for each molecule in the dataset. These descriptors quantify different aspects of the molecular structure. acs.orgprotoqsar.comresearchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the property of interest. researchgate.nettandfonline.com

Model Validation: The predictive power of the generated model is rigorously assessed using both internal and external validation techniques to ensure its reliability. researchgate.net

For this compound, a wide range of descriptors would be calculated to capture its unique structural attributes.

| Descriptor Class | Example Descriptors | Relevance to the Compound |

| Constitutional | Molecular Weight, Atom Counts (F, N) | Basic molecular composition. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes atomic connectivity and molecular branching. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to molecular size and shape, influencing interactions and transport. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Quantifies polarity, reactivity, and electronic transitions. protoqsar.com |

| Quantum-Chemical | Partial Atomic Charges, Solvation Energy | Provides detailed information on electron distribution and solvent interactions. |

A hypothetical QSPR model for predicting a property like aqueous solubility (LogS) might take the form of the following linear equation:

LogS = c₀ + c₁(LogP) + c₂(TPSA) + c₃(Number of Fluorine Atoms)*

Where LogP is the logarithm of the partition coefficient, TPSA is the topological polar surface area, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

In Silico Screening for Potential Molecular Interactions

In silico screening methods, particularly molecular docking, are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. ymerdigital.comniscpr.res.inbohrium.com This approach can be used to hypothesize potential biological activities for this compound by screening it against a library of known protein structures.

The molecular docking process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is computationally generated and optimized. A 3D structure of a target protein is obtained from a repository like the Protein Data Bank.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor, calculating a scoring function for each pose to estimate the binding affinity. ymerdigital.comymerdigital.com

Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode. Key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds, are examined. niscpr.res.inresearchgate.net

The benzimidazole scaffold is known to interact with various biological targets. nih.gov For this compound, the N-H group can act as a hydrogen bond donor, while the two imidazole nitrogens and the nitrile nitrogen can act as acceptors. The difluorinated benzene ring can participate in hydrophobic interactions and potentially form halogen bonds or π-π stacking interactions with aromatic residues in a protein's active site. The presence of fluorine can also modulate the binding affinity and selectivity. rsc.orgresearchgate.netwestmont.edu

A hypothetical in silico screening against a panel of kinase enzymes might yield the following results:

| Target Protein (Kinase) | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Kinase A | -8.5 | Hydrogen bond between N-H and backbone carbonyl of Asp145; π-π stacking with Phe80. |

| Kinase B | -7.2 | Hydrogen bond between nitrile N and side chain of Lys65; Hydrophobic interactions with Leu130. |

| Kinase C | -6.8 | Halogen bond between fluorine and backbone carbonyl of Gly22; van der Waals contacts. |

These computational predictions can provide a basis for prioritizing further experimental investigations into the compound's biological activity.

Exploration of Biological Relevance and Molecular Interactions of 2 Cyanomethyl 5,6 Difluorobenzimidazole

Overview of Biological Targets for Fluorinated Benzimidazoles in Research

Fluorinated benzimidazoles represent a significant class of heterocyclic compounds in medicinal chemistry, investigated for a wide array of biological activities. The introduction of fluorine atoms into the benzimidazole (B57391) scaffold can profoundly alter the molecule's physicochemical properties, leading to enhanced potency, metabolic stability, and bioavailability. nih.govresearchgate.net Consequently, these compounds have been evaluated against numerous biological targets.

Key research areas for fluorinated benzimidazoles include their development as antimicrobial agents, where they have shown activity against various bacterial and fungal strains. nih.gov They are also prominent in oncology research as potential inhibitors of enzymes crucial for cancer cell proliferation, such as topoisomerase and protein kinases. nih.gov Furthermore, fluorinated benzimidazoles have been explored as antiviral agents, neuroprotective agents for conditions like Alzheimer's disease, and as antagonists for various receptors involved in physiological processes. nih.gov The difluoro-substitution pattern, as seen in 2-(Cyanomethyl)-5,6-difluorobenzimidazole, is a common strategy to enhance these biological effects.

The benzimidazole scaffold is a bicyclic molecule composed of fused benzene (B151609) and imidazole (B134444) rings. Its structural similarity to naturally occurring purine (B94841) nucleotides allows it to interact readily with various biopolymers, making it a "privileged scaffold" in drug discovery. This unique characteristic has positioned benzimidazole derivatives at the forefront of medicinal chemistry for decades.

Historically, the significance of the benzimidazole core was highlighted by its presence in the structure of vitamin B12 (cobalamin). This discovery spurred extensive research into the synthesis and biological evaluation of a vast number of derivatives. Over the years, this research has led to the development of numerous FDA-approved drugs with a wide range of pharmacological activities, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents (e.g., bendamustine). mdpi.com The versatility of the benzimidazole ring, with its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, underpins its broad and enduring relevance in molecular biology research.

The strategic incorporation of fluorine into a drug candidate is a widely used tactic in medicinal chemistry to modulate its biological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond—can significantly influence a molecule's interaction with its biological target. nih.gov

In preclinical models, fluorine substitution has been shown to enhance binding affinity to target proteins. This can occur through direct interactions, such as the formation of hydrogen bonds or dipole-dipole interactions with amino acid residues in the active site, or indirectly by altering the electronic properties (pKa) of nearby functional groups, which in turn affects their binding potential. nih.gov For instance, the presence of fluorine can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and reach its intracellular target. nih.gov Furthermore, the C-F bond is metabolically stable, which can protect the molecule from oxidative degradation by metabolic enzymes, thereby prolonging its duration of action. These combined effects often lead to improved potency and a better pharmacokinetic profile in preclinical studies. nih.gov

In Vitro Mechanistic Studies and Target Identification Hypotheses

While direct in vitro studies on this compound are not widely reported, its structural features allow for the formulation of hypotheses regarding its potential mechanisms of action and biological targets. The difluorinated benzimidazole core suggests a high likelihood of interaction with protein targets, while the cyanomethyl group at the 2-position provides an additional point for interaction, potentially through hydrogen bonding or dipole interactions.

Benzimidazole derivatives are well-known inhibitors of various enzymes. Based on analogous compounds, it is hypothesized that this compound could exhibit inhibitory activity against several enzyme classes. For example, fluorinated benzimidazoles have been investigated as inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. nih.gov Other benzimidazoles have shown potent inhibition of enzymes like thrombin and epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net

The difluoro-substitution on the benzene ring and the cyanomethyl group could play a critical role in the potency and selectivity of such inhibition. To illustrate the potential efficacy of related compounds, the following table presents enzyme inhibition data for various fluorinated benzimidazole derivatives from published studies.

| Compound Class | Target Enzyme | Reported IC₅₀ | Reference |

|---|---|---|---|

| Fluoro-benzimidazole derivative | β-secretase (BACE1) | Not specified | nih.gov |

| 1-ethyl-1H-benzimidazole fluorinated derivative (12f) | Thrombin | 3.21 ± 0.57 nM | researchgate.net |

| 2-Arylbenzimidazole with fluorine | Topoisomerase I | Effective at 25 μM | nih.gov |

| Benzimidazole-thiadiazole derivative (12b) | EGFR Tyrosine Kinase | Not specified, but significant | nih.gov |

Molecular docking is a computational technique used to predict how a molecule might bind to a receptor's active site. Such studies on various benzimidazole derivatives have revealed key interactions that contribute to their binding affinity. For example, docking studies with EGFR have shown that the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, interacting with key amino acid residues like Met793. Similarly, studies on corticotropin-releasing factor 1 (CRF-1) receptor antagonists showed that fluorinated benzimidazoles can achieve high binding affinity. nih.gov

It is hypothesized that this compound would also engage in such interactions. The fluorine atoms could form favorable contacts within hydrophobic pockets of a receptor, while the cyanomethyl group could interact with polar residues. The table below shows representative binding energies from molecular docking studies of other benzimidazole derivatives with various protein targets.

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Keto-benzimidazole with sulfonyl substituent (7c) | EGFR (Wild-Type) | -8.1 | |

| Keto-benzimidazole with sulfonyl substituent (1c) | EGFR (T790M Mutant) | -8.4 | |

| 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B18) | CRF-1 Receptor (3EHT) | High affinity (value not specified) | nih.gov |

| Benzimidazole-thiadiazole derivative (12b) | EGFR Tyrosine Kinase | Strong (H-bonds with LYS721, THR830) | nih.gov |

The planar, aromatic nature of the benzimidazole scaffold makes it a candidate for interaction with nucleic acids. researchgate.net Benzimidazole derivatives have been shown to bind to DNA through two primary modes: intercalation, where the planar ring system inserts between the base pairs of the DNA double helix, and groove binding, where the molecule fits into the minor or major groove of the DNA. nih.govnih.gov

These interactions can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a mechanism exploited in some anticancer agents. researchgate.netnih.gov The specific substituents on the benzimidazole ring can influence the mode and selectivity of DNA binding. For instance, linking benzimidazoles with other aromatic moieties can enhance their ability to selectively bind to specific DNA structures like G-quadruplexes, which are found in telomeres and oncogene promoters. nih.gov Given its planar difluorobenzimidazole core, this compound could potentially interact with DNA, though the cyanomethyl substituent might influence the specific geometry and strength of this binding. Experimental studies such as UV-visible spectroscopy, fluorescence spectroscopy, and viscosity measurements would be required to confirm this hypothesis. nih.govresearchgate.net

Cellular Pathway Modulation in Research Models (Excluding Clinical Outcomes)

Assessment of Effects on Specific Cell Lines or Pathogen Replication in Vitro

There is currently no publicly available research data assessing the in vitro effects of this compound on specific cell lines or its activity against pathogen replication. While studies on other fluoro-substituted benzimidazole derivatives have shown antiproliferative activity against various cancer cell lines, these findings cannot be directly attributed to this compound without specific experimental evidence. researchgate.netacgpubs.org

Investigation of Apoptotic or Autophagic Pathway Components

No published studies have investigated the effects of this compound on the components of apoptotic or autophagic pathways. Research on other benzimidazole derivatives, such as certain 5,6-dichloro-benzimidazole compounds, has indicated an ability to induce apoptosis and arrest the cell cycle in specific cancer cell lines. nih.gov However, the specific impact of the 2-cyanomethyl and 5,6-difluoro substitutions on these pathways for the target compound remains uninvestigated.

Analysis of Cell Cycle Regulation in Experimental Systems

The scientific literature lacks any analysis of the effects of this compound on cell cycle regulation in experimental systems. The cell cycle is a critical target for many therapeutic agents, and various chemical compounds can induce cell cycle arrest at different phases (G1, S, G2, or M), which is a key mechanism in cancer therapy. nih.gov Without dedicated research, the role of this specific compound in cell cycle modulation is unknown.

Comparative Molecular Interaction Analysis with Related Analogues

Influence of the 5,6-Difluoro Substitution Pattern on Binding Affinity

A direct comparative analysis of the influence of the 5,6-difluoro substitution pattern of this compound on binding affinity is not available in the current body of scientific literature. The presence and position of fluorine atoms on a benzimidazole ring are known to significantly influence the molecule's electronic properties and its ability to form interactions such as hydrogen bonds and hydrophobic contacts, which are critical for binding affinity to biological targets. researchgate.netacgpubs.org Structure-activity relationship (SAR) studies on other series of benzimidazole derivatives have highlighted the importance of substitutions on the benzene ring for biological activity. nih.govresearchgate.net However, specific data for the 5,6-difluoro pattern in the context of a 2-cyanomethyl substituent is not documented.

Role of the 2-Cyanomethyl Group in Molecular Recognition

There are no specific studies that elucidate the role of the 2-cyanomethyl group of this compound in molecular recognition. The substituent at the 2-position of the benzimidazole scaffold is crucial for its interaction with various biological targets. The cyanomethyl group, with its linear geometry and potential for hydrogen bonding via the nitrogen atom, could play a significant role in orienting the molecule within a binding site and forming key interactions. However, without experimental or computational studies on this specific compound, the precise contribution of the 2-cyanomethyl group to its molecular recognition profile remains undetermined.

Applications in Advanced Materials Science and As Chemical Building Blocks

Utilization as a Versatile Synthon in Complex Organic Synthesis

The potential of 2-(Cyanomethyl)-5,6-difluorobenzimidazole as a synthon, or a building block for complex molecules, is theoretically significant due to its combination of a heterocyclic core and a reactive side chain. The cyanomethyl group is a well-established precursor for various functionalities, and the difluoro-substituted benzene (B151609) ring can influence the electronic properties and reactivity of the molecule.

Precursor for the Synthesis of Novel Heterocyclic Systems

In principle, the cyanomethyl group of this compound could serve as a reactive handle for the construction of new heterocyclic rings. The nitrile functionality can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions. These transformations would allow for the annulation of new rings onto the benzimidazole (B57391) core or the attachment of complex heterocyclic side chains. However, no published studies to date have utilized this compound for these purposes.

Potential in Electronic and Optoelectronic Devices

Benzimidazole derivatives are known to possess interesting photophysical and electronic properties, making them attractive candidates for use in electronic and optoelectronic devices. The introduction of fluorine atoms can enhance properties such as electron affinity and thermal stability, which are beneficial for these applications.

Exploration in Dye-Sensitized Solar Cells (DSSCs) as Ligand or Chromophore Component

The benzimidazole scaffold can be incorporated into organic dyes used in DSSCs, acting as a part of the chromophore or as a ligand to anchor the dye to the semiconductor surface. The electron-withdrawing nature of the difluoro substituents and the cyanomethyl group could modulate the electronic energy levels of a potential dye molecule. Nevertheless, a search of the relevant literature reveals no studies on the application of this compound in DSSCs.

Role in Organic Light-Emitting Diodes (OLEDs) as Charge Transport or Emitting Material

The inherent charge transport properties of benzimidazoles make them suitable for use in OLEDs, either as electron-transporting or hole-transporting materials, or as part of the emissive layer. The specific substitutions on the benzimidazole ring are critical in tuning these properties. There is currently no published research detailing the synthesis, characterization, or application of this compound in OLED technology.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the imidazole (B134444) ring in this compound make it a potential ligand for coordination to metal ions. The cyanomethyl group could also participate in coordination or be further functionalized to create multidentate ligands. Such ligands are fundamental to the construction of coordination complexes and MOFs, which have applications in catalysis, gas storage, and sensing. A review of chemical databases and scientific journals indicates that the coordination chemistry of this compound has not been explored, and it has not been used as a building block for the synthesis of MOFs.

Ligand Properties for Transition Metal Complexation

The efficacy of a molecule as a ligand in forming transition metal complexes is governed by the nature and spatial arrangement of its donor atoms, as well as its electronic properties. This compound possesses several key features that make it a promising candidate for complexation with a variety of transition metals.

The benzimidazole core itself offers two potential coordination sites: the imine nitrogen (-N=) and the amine nitrogen (-NH-). Typically, coordination occurs through the imine nitrogen, which acts as a Lewis base. The cyanomethyl group (-CH₂CN) at the 2-position introduces an additional nitrile nitrogen atom, which can also participate in coordination, potentially leading to chelation. The formation of a five- or six-membered chelate ring involving the imidazole and nitrile nitrogens could significantly enhance the stability of the resulting metal complexes.

The presence of two fluorine atoms at the 5 and 6 positions of the benzimidazole ring has a profound impact on the electronic properties of the ligand. Fluorine is a highly electronegative atom, and its presence leads to a significant inductive electron-withdrawing effect. This effect reduces the electron density on the benzimidazole ring system and, consequently, on the coordinating nitrogen atoms. A lower electron density on the donor atoms generally leads to weaker σ-donation to the metal center. However, this can be advantageous in certain catalytic applications where fine-tuning the electronic properties of the metal center is crucial. For instance, a more electrophilic metal center can exhibit enhanced catalytic activity in various organic transformations.